1-(4-Bromophenyl)-3-phenylpropane-1,3-dione
Description
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione backbone substituted with a bromophenyl group at the 1-position and a phenyl group at the 3-position. This compound is synthesized via classical Claisen condensation reactions under ambient conditions, as demonstrated in the preparation of its europium(III) ternary complex, which exhibits notable luminescent properties . Its bromine substituent enhances electron-withdrawing effects, making it a valuable intermediate in coordination chemistry and materials science. The compound’s structure facilitates tautomerism, predominantly favoring the enol form in solution due to intramolecular hydrogen bonding, a behavior common to β-diketones .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRBGOEWUVZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445194 | |
| Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25856-01-3 | |
| Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Condensation Using Sodium Hydride and Esters
- Procedure : Sodium hydride (NaH) is suspended in tetrahydrofuran (THF) at room temperature. A mixture of 4-bromoacetophenone and ethyl benzoate in THF is added dropwise to the NaH suspension. The reaction mixture is heated at 65 °C for 2 hours under stirring.
- Workup : The reaction is quenched by pouring into crushed ice and acidified to pH 6 with hydrochloric acid. The product is extracted with ethyl acetate, dried over sodium sulfate, evaporated, and purified by column chromatography using petroleum ether/ethyl acetate (15:1) as eluent.
- Outcome : This method yields this compound as a solid with good yield (~70%) and purity.
- Reference : This approach is adapted from the synthesis of related hydroxyphenyl-3-phenylpropane-1,3-diones, demonstrating applicability to halogenated acetophenones.
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Acylation with Acid Chlorides
- Procedure : The 4-bromoacetophenone derivative (10 mmol) is dissolved in anhydrous THF and cooled to −78 °C under argon. LiHMDS (1 M in THF, 20 mmol) is added dropwise to generate the enolate. Then, 4-bromobenzoyl chloride (10 mmol) is added slowly. The mixture is allowed to warm to room temperature and stirred for 48 hours.
- Workup : The reaction is quenched with 36% hydrochloric acid, extracted with ethyl acetate, washed with sodium bicarbonate and water, dried over magnesium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
- Outcome : This method provides high purity this compound with excellent control over tautomeric forms.
- Reference : This general procedure is widely used for synthesizing substituted 1,3-diketones and has been reported for various phenyl derivatives.
Pyridine-Promoted Acylation and Subsequent Base Treatment
- Procedure : 4-Bromoacetophenone is reacted with benzoyl chloride in dry pyridine at room temperature. After stirring for 0.5 to 1 hour, the mixture is poured into cold aqueous acid to precipitate the intermediate ester. This intermediate is then dissolved in pyridine and treated with potassium hydroxide at 50 °C for 2 hours to induce intramolecular rearrangement and formation of the diketone.
- Workup : The reaction mixture is acidified with aqueous acetic acid, filtered, and recrystallized from ethanol.
- Outcome : This two-step method yields the target diketone with moderate to good yields and is useful for substrates sensitive to strong bases.
- Reference : Similar procedures have been reported for hydroxy-substituted phenylpropane-1,3-diones and can be adapted for bromo-substituted analogs.
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
- Procedure : (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one is treated with an imidazolium salt and potassium tert-butoxide in THF under argon at room temperature for 12 hours. The reaction is then exposed to air for 2 hours.
- Workup : The product is purified by flash column chromatography.
- Outcome : This method affords 3-(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)-3-(4-bromophenyl)-1-phenylpropane-1,2-dione, a related diketone derivative, in moderate yield (~47%). This approach demonstrates the utility of NHC catalysis in diketone synthesis.
- Reference : This advanced method is useful for functionalized diketones and can be adapted for this compound synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| NaH + Ethyl Benzoate | NaH, 4-bromoacetophenone, ethyl benzoate | THF, 65 °C, 2 h | ~70 | Column chromatography | Classical Claisen-type condensation |
| LiHMDS + Acid Chloride | LiHMDS, 4-bromoacetophenone, 4-bromobenzoyl chloride | THF, −78 °C to RT, 48 h | High | Recrystallization/Chromatography | High selectivity, mild conditions |
| Pyridine + KOH | 4-bromoacetophenone, benzoyl chloride, pyridine, KOH | RT then 50 °C, 2 h | Moderate | Recrystallization | Two-step, suitable for sensitive substrates |
| NHC Catalysis | Imidazolium salt, KOt-Bu, chalcone derivative | THF, RT, 12 h + air exposure | ~47 | Flash chromatography | Advanced catalytic method, moderate yield |
Research Findings and Notes
- The base-mediated Claisen condensation using sodium hydride and esters is a robust and widely used method for synthesizing 1,3-diketones, including halogenated derivatives like this compound.
- LiHMDS-mediated acylation with acid chlorides offers excellent control over reaction conditions and product purity, minimizing side reactions and enabling high yields.
- Pyridine-mediated acylation followed by base treatment is a classical approach that can be adapted for substrates sensitive to strong bases or requiring milder conditions.
- NHC-catalyzed methods represent a modern approach to diketone synthesis, allowing for functional group tolerance and novel product formation, though yields may be moderate.
- Purification is generally achieved by column chromatography using petroleum ether/ethyl acetate or hexane/ethyl acetate mixtures, or by recrystallization from ethanol or other solvents.
- The keto-enol tautomerism of 1,3-diketones is a common feature and should be considered during characterization and purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Reduction: The carbonyl groups in the propane-1,3-dione structure can be reduced to alcohols using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products Formed
Substitution Reactions: Products include nitro, amino, or alkyl-substituted derivatives.
Reduction Reactions: Products include alcohols or alkanes.
Oxidation Reactions: Products include carboxylic acids or ketones.
Scientific Research Applications
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets. The bromine atom and the carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Table 2: Tautomeric Behavior in Solution and Solid States
Key Observations:
- The bromophenyl substituent promotes enol tautomer dominance (80–95%) in solution, similar to methoxy-substituted analogs . However, steric hindrance from bulkier groups (e.g., dimethoxyphenyl) can stabilize the diketone form in the solid state.
- Enol tautomers enhance reactivity in metal coordination, as seen in the target compound’s europium complex .
Physicochemical Properties
Biological Activity
1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, also known as a brominated derivative of a diketone, is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11BrO2, with a molecular weight of approximately 303.155 g/mol. The presence of the bromine atom enhances its reactivity and potential applications in medicinal chemistry and material science.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Baker-Venkataraman Rearrangement : This method involves the rearrangement of substituted 2-benzoyloxy acetophenones in the presence of potassium hydroxide in pyridine.
- Electrophilic Aromatic Substitution : The compound can also be synthesized through electrophilic aromatic substitution reactions involving brominated phenyl groups .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have assessed its efficacy against various pathogens:
- Antibacterial Activity : The compound was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Bacillus subtilis. At concentrations ranging from 25 to 1000 µg/ml, it demonstrated varying zones of inhibition, with some derivatives showing significant antibacterial effects .
- Antifungal Activity : Similar studies evaluated antifungal properties against human pathogens. The results indicated that while some derivatives showed promise, the base compound's effectiveness was less pronounced compared to specific derivatives .
Anticancer Properties
The anticancer potential of this compound has been explored through various mechanisms:
- Mechanism of Action : The compound interacts with biological macromolecules, potentially leading to the formation of covalent bonds with nucleophiles. This interaction may disrupt cellular functions and inhibit cancer cell proliferation.
- Cell Line Studies : Preliminary studies involving different cancer cell lines have suggested that the compound could induce apoptosis through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds and their implications for drug development:
Q & A
[Basic] What are the standard synthetic protocols for 1-(4-bromophenyl)-3-phenylpropane-1,3-dione, and what catalysts or solvents are typically employed?
The compound is synthesized via Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetophenone derivatives under basic conditions. Key steps include:
- Catalysts : Sodium hydroxide or potassium hydroxide in ethanol/water mixtures (1:1 v/v) to promote enolate formation .
- Solvents : Ethanol or methanol for solubility, with reflux conditions (80–90°C) for 6–12 hours to ensure completion .
- Purification : Recrystallization from ethanol yields pure diketone (typical yields: 60–75%) .
[Basic] What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?
Critical techniques include:
- 1H/13C NMR :
- FTIR : Strong C=O stretches at ~1700 cm⁻¹ and C-Br vibration at 500–650 cm⁻¹ .
- X-ray crystallography : Confirms molecular geometry; interplanar angles between aromatic rings range from 60° to 80° .
[Advanced] How can researchers address contradictions in reported melting points or spectral data across different studies?
Discrepancies often arise from polymorphism or purity variations . Mitigation strategies:
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms by analyzing thermal transitions .
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous ethanol) and drying methods (e.g., MgSO₄ vs. Na₂SO₄) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular integrity (expected [M+H]⁺: 345.0 m/z) .
[Advanced] What computational chemistry approaches are suitable for predicting the reactivity of this diketone in nucleophilic addition reactions?
- Density Functional Theory (DFT) :
- Kinetic Studies : Compare computed activation energies with experimental data (e.g., nucleophilic attack rates in THF) .
[Advanced] How does the electron-withdrawing bromine substituent influence the compound’s utility in photoactive materials?
The para-bromo group enhances intersystem crossing via the heavy atom effect, making it viable for:
- Triplet-state photosensitizers :
- Electron Transport Layers (ETLs) : DFT studies show reduced LUMO levels (−2.8 eV), suitable for organic photovoltaics .
[Advanced] What strategies mitigate side reactions (e.g., enolization or keto-enol tautomerism) during synthetic modifications?
- Solvent Choice : Aprotic solvents (DMF, THF) suppress enolization .
- Temperature Control : Maintain reactions at 0–5°C during nucleophilic additions .
- Protecting Groups : Introduce silyl ethers (e.g., TMS) on α-positions to block tautomerism .
[Basic] What are the stability considerations for storing this compound?
- Storage Conditions :
- Degradation Signs : Yellowing indicates keto-enol tautomerism; verify purity via TLC (Rf = 0.5 in hexane:EtOAc 7:3) .
[Advanced] How can researchers validate the compound’s biological activity against computational predictions?
[Advanced] What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Disorder in Aromatic Rings : Common in brominated compounds; refine using SHELXL with restraints on Br-C bond lengths .
- Twinned Crystals : Use PLATON’s TWINABS for data integration .
- Key Metrics : Final R-factor <5% (e.g., R₁ = 0.042 in ).
[Advanced] How is this diketone utilized in synthesizing heterocyclic scaffolds for medicinal chemistry?
- Michael Addition : React with enamines to form pyrrolidine derivatives (e.g., 75% yield in DMF at 100°C) .
- Cyclocondensation : With hydrazines to yield pyrazoles; monitor regioselectivity via LC-MS .
- Photocatalysis : Under blue light (450 nm), forms α,β-unsaturated ketones for Diels-Alder reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
